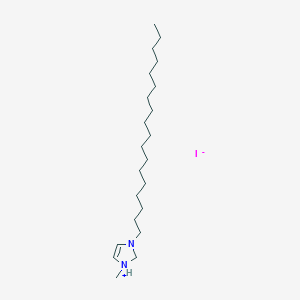![molecular formula C19H15N5O B12598330 N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide is a complex organic compound that features a quinoline and indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both quinoline and indole structures within the molecule suggests it may exhibit unique biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole-3-carboxamide derivative, followed by the introduction of the quinoline moiety. The final step involves the formation of the hydrazinylidenemethyl group through a condensation reaction with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction could produce hydrazine-substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Indole derivatives: Such as indomethacin and tryptophan, known for their anti-inflammatory and biological roles.
Uniqueness
N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide is unique due to the combination of quinoline and indole structures within a single molecule. This dual functionality may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.
Propriétés
Formule moléculaire |
C19H15N5O |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-23-12-22-19(25)15-11-24(16-8-2-1-7-14(15)16)17-9-3-5-13-6-4-10-21-18(13)17/h1-12H,20H2,(H,22,23,25) |
Clé InChI |
UKWNUNOEZRDVPK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2C3=CC=CC4=C3N=CC=C4)C(=O)N/C=N/N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2C3=CC=CC4=C3N=CC=C4)C(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



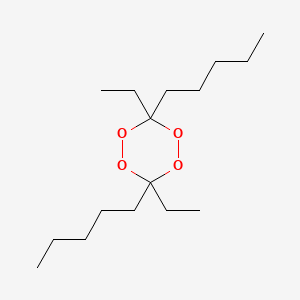
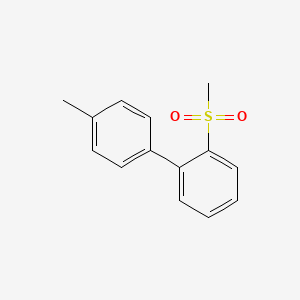
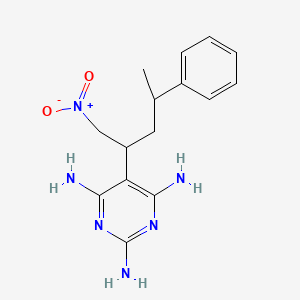
![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)

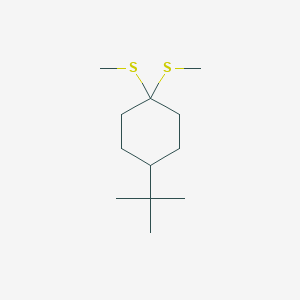
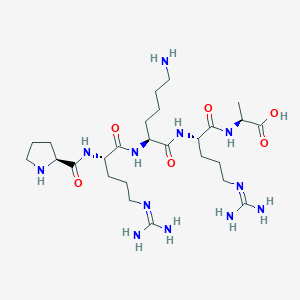
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
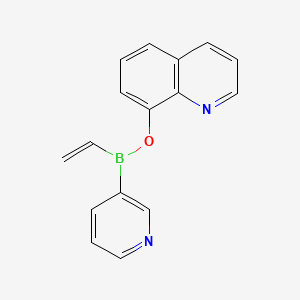
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
